
N-(3-chloro-4-methoxybenzyl)-N-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxybenzyl)-N-propylamine, also known as Ro 4-1284, is a chemical compound that has been studied for its potential use in various scientific applications. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a role in the breakdown of dopamine and other neurotransmitters in the brain. In
科学研究应用
N-(3-chloro-4-methoxybenzyl)-N-propylamine has been studied for its potential use in various scientific applications. One of the main areas of research has been in the field of neuroscience, where it has been used to study the role of MAO-B in the brain. MAO-B inhibitors like this compound have been shown to increase the levels of dopamine in the brain, which can have therapeutic effects for conditions such as Parkinson's disease.
作用机制
N-(3-chloro-4-methoxybenzyl)-N-propylamine works by selectively inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, the levels of dopamine in the brain are increased, which can have therapeutic effects for conditions such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of MAO-B. By increasing the levels of dopamine in the brain, it can improve motor function in patients with Parkinson's disease. It has also been studied for its potential use in treating depression and anxiety, although more research is needed in this area.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methoxybenzyl)-N-propylamine in lab experiments is its selectivity for MAO-B. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other neurotransmitters in the brain. However, one limitation is that it may not be suitable for all types of experiments, as its effects are largely limited to dopamine and other neurotransmitters that are broken down by MAO-B.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxybenzyl)-N-propylamine. One area of interest is its potential use in treating other neurological conditions such as Alzheimer's disease. It has also been studied for its potential use in treating drug addiction, as it may be able to reduce cravings for drugs like cocaine and methamphetamine. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations.
合成方法
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-propylamine involves the reaction of 3-chloro-4-methoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride. This results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
属性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.7 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI 键 |
KOCKDBQXQJUVGF-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
规范 SMILES |
CCCNCC1=CC(=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



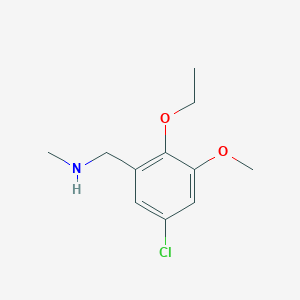
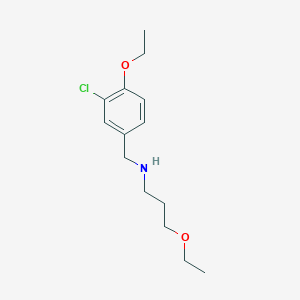
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
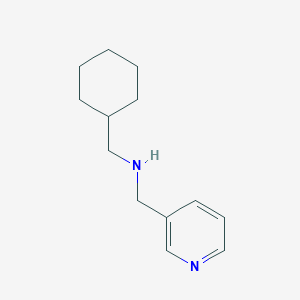
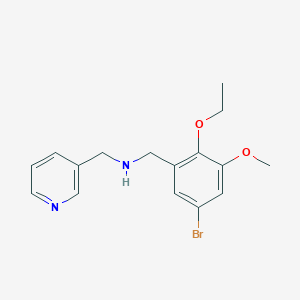
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271640.png)
![2-{2-[(3-Bromo-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B271642.png)
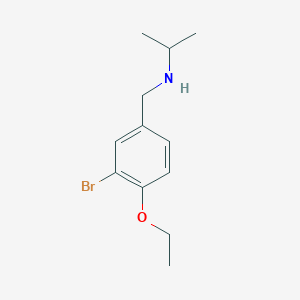
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271645.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)